molecular formula C27H22O4 B11157943 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11157943
M. Wt: 410.5 g/mol
InChI Key: PZBMOKVVIORWRU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as aluminum chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other derivatives of coumarin and biphenyl structures. These compounds share some chemical properties but differ in their specific biological activities and applications. For example, indole derivatives are known for their diverse biological activities but have different structural features compared to 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one .

Properties

Molecular Formula

C27H22O4

Molecular Weight

410.5 g/mol

IUPAC Name

6-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C27H22O4/c1-17-25(15-14-22-21-8-5-9-23(21)27(29)31-26(17)22)30-16-24(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,10-15H,5,8-9,16H2,1H3

InChI Key

PZBMOKVVIORWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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